

The Synthesis and Properties of Ethyl (2R)-2-aminopentanoate: A Technical Guide

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Compound of Interest

Compound Name: ethyl (2R)-2-aminopentanoate

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Abstract

Ethyl (2R)-2-aminopentanoate, the ethyl ester of the non-proteinogenic amino acid L-norvaline, is a chiral building block of significant interest in organic synthesis and drug discovery. Its structural similarity to natural amino acids, combined with the reactivity of its ester and amine functionalities, makes it a valuable intermediate for the synthesis of novel peptides, pharmaceuticals, and other bioactive molecules. This technical guide provides an in-depth overview of the synthesis and physicochemical properties of **ethyl (2R)-2-aminopentanoate**, offering detailed experimental protocols and tabulated data to support researchers in its application. While a singular "discovery" of this compound is not prominently documented, its synthesis relies on well-established and classical methods of amino acid esterification.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **ethyl (2R)-2-aminopentanoate** and its hydrochloride salt is presented below. This data is essential for its characterization and quality control.

Property	Value	Source
Chemical Formula	C ₇ H ₁₅ NO ₂	-
Molecular Weight	145.20 g/mol	-
CAS Number	40918-51-2 (for L-Norvaline ethyl ester)	[1]
Appearance	Colorless to pale yellow oil or solid	General Knowledge
Boiling Point	Not readily available	-
Density	Not readily available	-
Specific Rotation ([α] _D)	Not readily available for the free base	-
¹ H NMR Spectroscopy	Data for similar amino acid esters suggest characteristic peaks for the ethyl group (triplet and quartet), the α-proton (triplet or multiplet), and the propyl side chain protons.	[2]
¹³ C NMR Spectroscopy	Data for similar amino acid esters show characteristic peaks for the carbonyl carbon, the α-carbon, the carbons of the ethyl group, and the carbons of the propyl side chain.	[3]
Mass Spectrometry (MS)	Expected molecular ion peak [M+H] ⁺ at m/z 146.11.	-
Solubility	Soluble in common organic solvents like ethanol, methanol, and dichloromethane.	General Knowledge

Table 1: Physicochemical Properties of **Ethyl (2R)-2-aminopentanoate**

Property	Value	Source
Chemical Formula	C ₇ H ₁₆ ClNO ₂	[1]
Molecular Weight	181.66 g/mol	[1]
CAS Number	1998700-99-4	[1]
Appearance	White to off-white solid	General Knowledge
Melting Point	Not readily available	-
Solubility	Soluble in water and alcohols.	General Knowledge

Table 2: Physicochemical Properties of **Ethyl (2R)-2-aminopentanoate** Hydrochloride

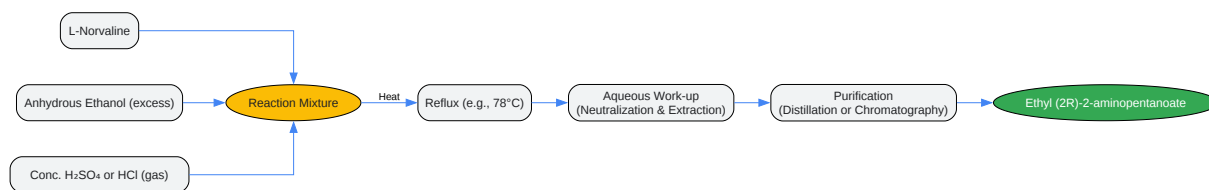
Experimental Protocols for Synthesis

The synthesis of **ethyl (2R)-2-aminopentanoate** is typically achieved through the esterification of its parent amino acid, L-norvaline. Two common and effective methods are the Fischer-Speier esterification and the use of thionyl chloride.

Method 1: Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction of the amino acid with an excess of ethanol. The equilibrium is driven towards the product by using a large excess of the alcohol, which also serves as the solvent.[4]

Experimental Workflow:



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Caption: Fischer-Speier Esterification Workflow.

Detailed Protocol:

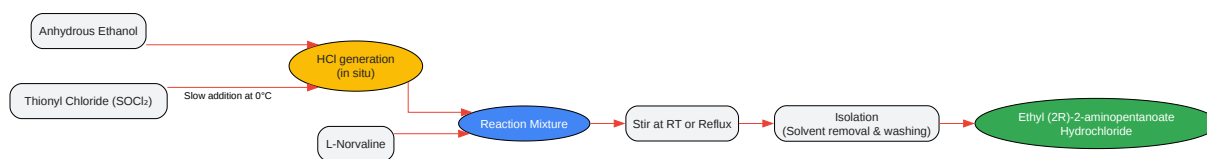
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-norvaline (1.0 eq) in anhydrous ethanol (10-20 fold excess).
- **Acid Addition:** Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or bubble anhydrous hydrogen chloride gas through the suspension until saturation.
- **Reaction:** Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Solvent Removal:** After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
- **Work-up:** Dissolve the residue in water and neutralize the acid with a suitable base, such as saturated sodium bicarbonate solution, until the pH is approximately 8.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **ethyl (2R)-2-aminopentanoate**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Synthesis using Thionyl Chloride

This method provides a convenient one-pot synthesis of the amino acid ester hydrochloride salt. Thionyl chloride reacts with ethanol to generate HCl in situ, which acts as the catalyst, and also activates the carboxylic acid for esterification.[5][6]

Experimental Workflow:



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Caption: Thionyl Chloride Esterification Workflow.

Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous ethanol.
- **Thionyl Chloride Addition:** Cool the ethanol in an ice bath (0°C) and add thionyl chloride (1.1-1.5 eq) dropwise with vigorous stirring.[6]

- **Substrate Addition:** After the addition of thionyl chloride is complete, add L-norvaline (1.0 eq) portion-wise to the reaction mixture.
- **Reaction:** Remove the ice bath and allow the reaction mixture to stir at room temperature overnight, or gently reflux for 2-4 hours to drive the reaction to completion. Monitor the reaction by TLC.
- **Isolation:** Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.
- **Washing:** Triturate the resulting solid residue with diethyl ether to remove any non-polar impurities and collect the solid product by filtration.
- **Drying:** Dry the solid product, **ethyl (2R)-2-aminopentanoate** hydrochloride, under vacuum.

Conclusion

Ethyl (2R)-2-aminopentanoate is a readily accessible and versatile chiral building block. The synthetic methods outlined in this guide, particularly the Fischer-Speier esterification and the thionyl chloride method, provide reliable and scalable routes to this compound. The provided physicochemical data serves as a crucial reference for its characterization. This technical guide aims to equip researchers and drug development professionals with the necessary information to effectively synthesize, characterize, and utilize **ethyl (2R)-2-aminopentanoate** in their research endeavors.

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